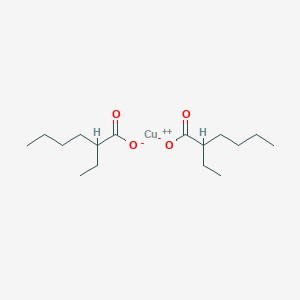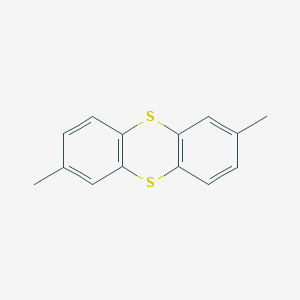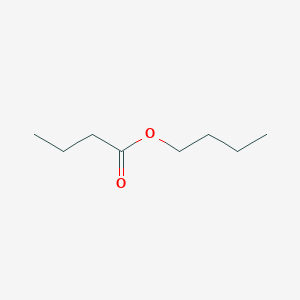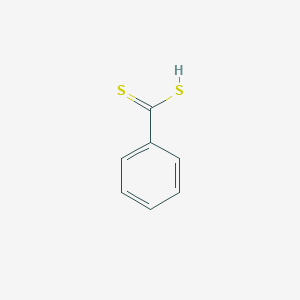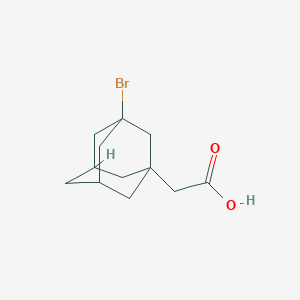
2-(3-Bromoadamantan-1-yl)acetic acid
説明
The compound 2-(3-Bromoadamantan-1-yl)acetic acid is not directly described in the provided papers. However, the papers do discuss related brominated compounds, which can offer insights into the chemical behavior and properties that might be expected from 2-(3-Bromoadamantan-1-yl)acetic acid. For instance, the first paper describes the synthesis and molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound that also contains a bromine atom and an acetic acid moiety, suggesting that some of the synthetic methods and structural characteristics might be similar .
Synthesis Analysis
The synthesis of brominated aromatic compounds, as described in the first paper, involves regioselective bromination, which is a common method for introducing a bromine atom into an organic molecule . Although the synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid is not explicitly detailed, it is likely that a similar approach could be used, starting with an adamantane derivative and then introducing the bromine atom and acetic acid group through appropriate chemical reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds is significantly influenced by the presence of the bromine atom, which is electron-withdrawing. This can affect the bond angles and the planarity of the molecule, as seen in the first paper where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted . For 2-(3-Bromoadamantan-1-yl)acetic acid, the bromine atom would likely influence the geometry of the molecule in a similar fashion.
Chemical Reactions Analysis
Brominated compounds are often reactive due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution or elimination. The papers do not provide specific reactions for 2-(3-Bromoadamantan-1-yl)acetic acid, but the reactivity patterns of brominated compounds, in general, suggest that it could undergo reactions with nucleophiles or elimination to form different products .
Physical and Chemical Properties Analysis
The physical properties such as melting points and the chemical properties like reactivity can be inferred from the data on related compounds. For example, the melting points of the compounds in the second paper were determined, which is a common way to characterize the purity and stability of a compound . The presence of the bromine atom in the molecule can also affect its density, boiling point, and solubility. The chemical properties, such as acidity or basicity, can be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents, as mentioned in the first paper .
科学的研究の応用
Solvolysis Reactions : Samuel and Zutaut (1985) studied the solvolysis of 1-bromoadamantane in various binary solvent mixtures, including acetic acid. They found that steric bulk and electrophilicity of solvent components significantly affect selectivity values, suggesting implications for the behavior of similar compounds like 2-(3-Bromoadamantan-1-yl)acetic acid in solvolysis reactions (Samuel & Zutaut, 1985).
Synthesis of Various Compounds : Several studies have explored the synthesis of different compounds using derivatives of acetic acid. For instance, Salionov (2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting the potential for creating a variety of biologically active compounds using acetic acid derivatives (Salionov, 2015).
Antiviral Activities : Kessl et al. (2012) investigated the effects of 2-(quinolin-3-yl) acetic acid derivatives on HIV-1 integrase, demonstrating their potential as allosteric integrase inhibitors (ALLINIs) and suggesting a possible antiviral application for similar acetic acid derivatives (Kessl et al., 2012).
Therapeutic Applications : Research on 2-(quinolin-3-yl) acetic acid derivatives and similar compounds has also highlighted potential therapeutic applications. For example, Pellei et al. (2023) studied novel silver complexes based on derivatives of bis(pyrazol-1-yl)acetate ligands, showing significant in vitro antitumor activity, particularly against small-cell lung carcinoma (SCLC) cells (Pellei et al., 2023).
将来の方向性
The future directions of research involving “2-(3-Bromoadamantan-1-yl)acetic acid” and similar compounds could involve the development of new materials based on natural and synthetic nanodiamonds . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
特性
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoadamantan-1-yl)acetic acid | |
CAS RN |
17768-34-2 | |
| Record name | 3-Bromoadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
